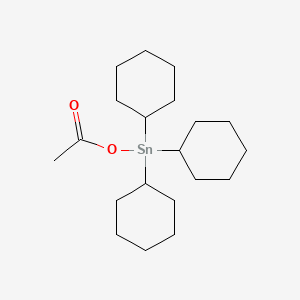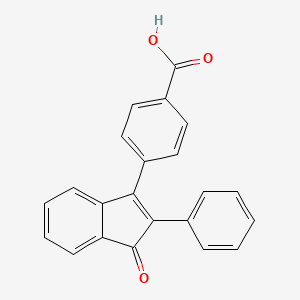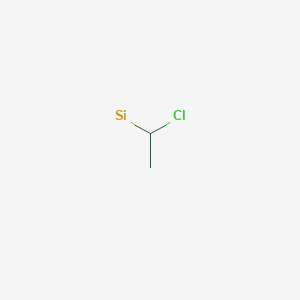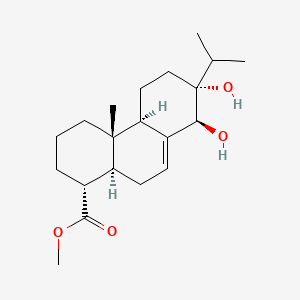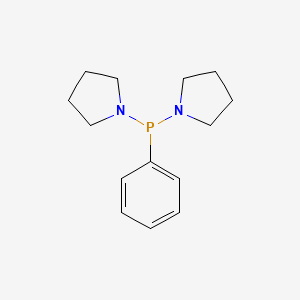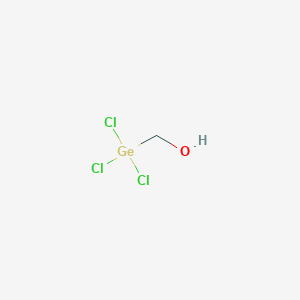
(Trichlorogermyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trichlorogermyl)methanol is an organogermanium compound characterized by the presence of a germanium atom bonded to three chlorine atoms and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: (Trichlorogermyl)methanol can be synthesized through the reaction of trichlorogermane with methanol under controlled conditions. The reaction typically involves the use of an inert atmosphere to prevent unwanted side reactions and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process requires careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: (Trichlorogermyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state germanium compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: The chlorine atoms in this compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl or aryl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various organogermanium derivatives.
Scientific Research Applications
(Trichlorogermyl)methanol has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (Trichlorogermyl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with biomolecules, altering their structure and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Trichlorogermane: A precursor to (Trichlorogermyl)methanol, used in similar applications.
Triphenylgermane: Another organogermanium compound with different substituents, used in organic synthesis.
Tetrachlorogermane: A related compound with four chlorine atoms bonded to germanium, used in various chemical reactions.
Uniqueness: this compound is unique due to its specific combination of a methanol group and three chlorine atoms bonded to germanium. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
21187-08-6 |
|---|---|
Molecular Formula |
CH3Cl3GeO |
Molecular Weight |
210.0 g/mol |
IUPAC Name |
trichlorogermylmethanol |
InChI |
InChI=1S/CH3Cl3GeO/c2-5(3,4)1-6/h6H,1H2 |
InChI Key |
IDIJICYXAGBLNI-UHFFFAOYSA-N |
Canonical SMILES |
C(O)[Ge](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
